CID 23689113
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 23689113 is a synthetic compound known for its role as a human neutrophil elastase inhibitor. It belongs to the class of 2-spirocyclopropyl cephem sulfones and has shown potential in treating conditions such as cystic fibrosis and emphysema .
Preparation Methods
The synthesis of CID 23689113 involves multiple steps starting from 6-azopenicillanate. The process includes:
Treatment with boron trifluoroetherate: in a mixture of methanol and methylene chloride to obtain 6alpha-methoxy penicillanate.
Oxidation with peracetic acid: to form the corresponding 1beta-oxide.
Ring opening: of the oxide by heating with 2-mercaptohenzothiazole in toluene.
Cyclization with bromine: in methylene chloride to produce 2beta-bromomethyl penicillanate.
Rearrangement with pyridine: in dimethyl sulfoxide to yield the cephem intermediate.
Oxidation with peracetic acid: to obtain the sulfone derivative.
Introduction of a double bond: at the C-2 position by heating with dimethylamine hydrochloride in a mixture of tert-butyl alcohol, methylene chloride, and formaldehyde.
Reaction with diazo cyclopentane: generated in situ by treatment of cyclopentyl hydrazono with silver (I) oxide.
Removal of the trichloroethyl group: by treatment with zinc and glacial acetic acid.
Formation of the acid chloride: by reaction with oxalyl chloride in methylene chloride.
Condensation with 4-(1-butoxycarbonylmethyl)piperazine: to afford the product.
Deprotection of the tert-butyl group: with formic acid to give the free acid.
Conversion into the sodium salt: by treatment with sodium carbonate in water.
Chemical Reactions Analysis
CID 23689113 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peracetic acid to form sulfone derivatives.
Cycloaddition: The compound participates in cycloaddition reactions with diazo cyclopentane.
Deprotection: The tert-butyl ester group can be deprotected using formic acid.
Scientific Research Applications
CID 23689113 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephem sulfones.
Biology: The compound is studied for its inhibitory effects on human neutrophil elastase, which is involved in various inflammatory processes.
Medicine: this compound shows potential in treating respiratory diseases such as cystic fibrosis and emphysema by inhibiting elastase activity.
Mechanism of Action
CID 23689113 exerts its effects by inhibiting human neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins in the extracellular matrix. The inhibition of this enzyme helps reduce inflammation and tissue damage in conditions such as cystic fibrosis and emphysema. The molecular targets and pathways involved include the binding of this compound to the active site of elastase, preventing its enzymatic activity .
Comparison with Similar Compounds
CID 23689113 is compared with other similar compounds, such as SYN 1390, which also belongs to the class of 2-spirocyclopropyl cephem sulfones. While both compounds inhibit human neutrophil elastase, this compound has shown higher potency and selectivity in preclinical studies. Other similar compounds include various cephem derivatives that exhibit elastase inhibitory activity .
Properties
Molecular Formula |
C21H27N2NaO7S |
---|---|
Molecular Weight |
474.5 g/mol |
InChI |
InChI=1S/C21H28N2O7S.Na/c1-12-14(16(24)22-9-5-13(6-10-22)19(26)27)23-17(25)15(30-2)18(23)31(28,29)21(12)11-20(21)7-3-4-8-20;/h13,15,18H,3-11H2,1-2H3,(H,26,27);/q;+1/p-1/t15-,18?,21?;/m0./s1 |
InChI Key |
MESZAEGNEJCYQY-QLUJRRMDSA-M |
Isomeric SMILES |
CC1=C(N2C([C@H](C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+] |
Synonyms |
SYN 1396 SYN-1396 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.